7-[Acetyl(decan-2-yl)amino]heptanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7-[Acetyl(decan-2-yl)amino]heptanoic acid is an organic compound with the molecular formula C19H37NO3 . It belongs to the class of carboxylic acids, which are characterized by the presence of a carboxyl group (COOH). This compound is notable for its unique structure, which includes an acetyl group, a decan-2-yl group, and an amino group attached to a heptanoic acid backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 7-[Acetyl(decan-2-yl)amino]heptanoic acid typically involves the following steps:
Formation of the Decan-2-yl Group: This step involves the preparation of the decan-2-yl group, which can be achieved through various organic synthesis techniques.
Acetylation: The decan-2-yl group is then acetylated using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.
Analyse Chemischer Reaktionen
Types of Reactions
7-[Acetyl(decan-2-yl)amino]heptanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxyl group to an alcohol.
Substitution: The amino group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: Alkyl halides, acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
7-[Acetyl(decan-2-yl)amino]he
Eigenschaften
CAS-Nummer |
61042-43-1 |
---|---|
Molekularformel |
C19H37NO3 |
Molekulargewicht |
327.5 g/mol |
IUPAC-Name |
7-[acetyl(decan-2-yl)amino]heptanoic acid |
InChI |
InChI=1S/C19H37NO3/c1-4-5-6-7-8-11-14-17(2)20(18(3)21)16-13-10-9-12-15-19(22)23/h17H,4-16H2,1-3H3,(H,22,23) |
InChI-Schlüssel |
SMTAAUDRAVXBFM-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCCCCCC(C)N(CCCCCCC(=O)O)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.